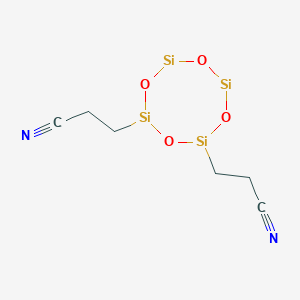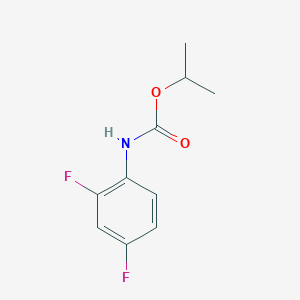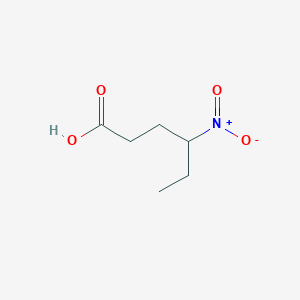
Octane-1,4,7-triyl tripropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-1,4,7-triyl tripropanoate: is an organic compound with the molecular formula C17H30O6. It is a triester derived from octane-1,4,7-triol and propanoic acid. This compound is known for its unique structural properties, which make it useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octane-1,4,7-triyl tripropanoate typically involves the esterification of octane-1,4,7-triol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Octane-1,4,7-triyl tripropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding octane-1,4,7-triol and propanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, forming new esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Octane-1,4,7-triol and propanoic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Octane-1,4,7-triyl tripropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of octane-1,4,7-triyl tripropanoate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved by enzymes such as esterases, leading to the release of octane-1,4,7-triol and propanoic acid. These reactions are crucial in various biological and chemical processes.
Comparación Con Compuestos Similares
Heptane-1,4,7-triyl tripropanoate: Similar structure but with a heptane backbone.
Octane-1,4,7-triyl triacetate: Similar structure but with acetate groups instead of propanoate.
Uniqueness: Octane-1,4,7-triyl tripropanoate is unique due to its specific ester groups and the octane backbone, which provide distinct physical and chemical properties. These properties make it suitable for specific applications in synthesis and industrial processes.
Propiedades
Número CAS |
5451-28-5 |
|---|---|
Fórmula molecular |
C17H30O6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4,7-di(propanoyloxy)octyl propanoate |
InChI |
InChI=1S/C17H30O6/c1-5-15(18)21-12-8-9-14(23-17(20)7-3)11-10-13(4)22-16(19)6-2/h13-14H,5-12H2,1-4H3 |
Clave InChI |
GWFJIGMSCAUYFP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCCC(CCC(C)OC(=O)CC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



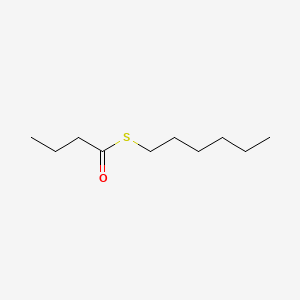
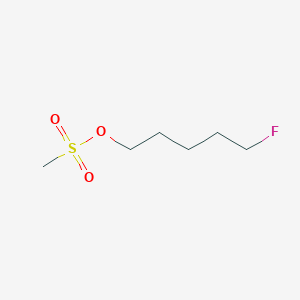


![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
